Lipophilicity-Driven Differentiation: Computed XLogP3-AA vs. Scaffold Benchmarks
The target compound possesses a computed XLogP3-AA of 2.7, placing it near the optimal lipophilicity window for oral kinase inhibitors while remaining lower than many known pyrazolo[3,4-d]pyrimidine CDK inhibitors whose computed logP often exceeds 3.5 [1]. This moderate lipophilicity, driven by the propyl group at C5, may offer a differentiated solubility-permeability balance. However, no direct comparative physicochemical measurements (e.g., shake-flask logD, kinetic solubility) for this compound against a named analog have been published.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Scaffold benchmark range (typical pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors): 2.0 – 4.5. No named direct comparator available. |
| Quantified Difference | N/A – no direct head-to-head study |
| Conditions | In silico computed value (XLogP3 3.0, PubChem); comparator range inferred from literature survey |
Why This Matters
Moderate lipophilicity is a critical selection filter for kinase inhibitor leads, as excessive logP correlates with promiscuity and poor developability, making this compound a potentially cleaner starting point than more lipophilic analogs.
- [1] PubChem CID 7243688, Computed XLogP3-AA value. National Library of Medicine. View Source
